Cas no 2143896-83-5 (N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride)

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide monohydrochloride is a sulfonamide derivative featuring a cyclopentylthiourea moiety and an ethylamine side chain. The compound's structural design enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The hydrochloride salt improves solubility and stability, facilitating handling and formulation. The presence of both sulfonamide and thiourea functional groups allows for targeted interactions with biological systems, making it valuable for research applications in drug discovery. Its well-defined chemical properties support reproducibility in synthetic and pharmacological studies.
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride structure
2143896-83-5 structure
Product name:N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
CAS No:2143896-83-5
MF:C14H23ClN4O2S2
Molecular Weight:378.941019296646
CID:4762545
PubChem ID:155543553

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride 化学的及び物理的性質

名前と識別子

    • N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
    • N-(2-Aminoethyl)-4-(3-
    • cyclopentylthioureido)benzenesulfonamide
    • 1-[4-(2-aminoethylsulfamoyl)phenyl]-3-cyclopentylthiourea;hydrochloride
    • EX-A9448
    • GPX4-Activator-1d4
    • MS-26193
    • 2143896-83-5
    • CS-0104112
    • PKUMDL-LC-101-D04
    • AKOS040755528
    • HY-115627
    • CHEMBL4561352
    • N-(2-Aminoethyl)-4-(3- cyclopentylthioureido)benzenesulfonamide Hydrochloride
    • 1-{4-[(2-aminoethyl)sulfamoyl]phenyl}-3-cyclopentylthiourea hydrochloride
    • GPX4-Activator-1d4?
    • インチ: 1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H
    • InChIKey: FELDRJSFLBINQS-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC(=CC=1)NC(NC1CCCC1)=S)(NCCN)(=O)=O

計算された属性

  • 精确分子量: 378.0950960g/mol
  • 同位素质量: 378.0950960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 450
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 137

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-115627-25mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
25mg
¥9980 2024-07-23
eNovation Chemicals LLC
Y1325877-1g
GPX4-activator-1d4
2143896-83-5 98%
1g
$2800 2025-02-19
MedChemExpress
HY-115627-10mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
10mg
¥5600 2024-07-23
MedChemExpress
HY-115627-1mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
1mg
¥1000 2024-07-23
Ambeed
A1549631-25mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
25mg
$186.0 2025-02-27
Ambeed
A1549631-10mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
10mg
$94.0 2025-02-27
1PlusChem
1P01LJDE-1mg
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
2143896-83-5 ≥98%
1mg
$142.00 2023-12-19
1PlusChem
1P01LJDE-5mg
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
2143896-83-5 ≥98%
5mg
$440.00 2023-12-19
eNovation Chemicals LLC
Y1325877-1g
GPX4-Activator-1d4
2143896-83-5 95%
1g
$2800 2024-06-03
Ambeed
A1549631-5mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
5mg
$73.0 2025-02-27

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride 関連文献

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochlorideに関する追加情報

Introduction to N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride (CAS No. 2143896-83-5) is a complex organic compound with a diverse range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its intricate molecular structure, which includes a benzenesulfonamide core, an aminoethyl group, and a cyclopentylamino-thioxomethyl substituent. The presence of these functional groups makes it a versatile molecule with unique chemical and biological properties.

The benzenesulfonamide group is a common structural motif in drug design, often contributing to bioavailability and stability. In this compound, the sulfonamide group is attached to the benzene ring at the 4-position, which is strategically positioned to influence the molecule's overall conformation and reactivity. The N-(2-aminoethyl) group introduces additional flexibility and hydrogen bonding capabilities, enhancing the molecule's potential for interaction with biological targets. Meanwhile, the cyclopentylamino-thioxomethyl substituent adds complexity to the structure, potentially influencing pharmacokinetic properties such as absorption and metabolism.

Recent studies have highlighted the importance of thioether-containing compounds in medicinal chemistry due to their unique sulfur-based interactions. The thioxomethyl group in this compound serves as a sulfur-containing moiety that can participate in various chemical reactions and interactions. This feature has led researchers to explore its potential as a scaffold for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery.

One of the most promising aspects of N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride is its ability to act as a precursor for more complex molecules. By modifying specific functional groups or introducing additional substituents, chemists can tailor its properties for specific applications. For instance, the amino groups present in the molecule can be used for further alkylation or acylation reactions, enabling the creation of derivatives with enhanced bioactivity or selectivity.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and thioether chemistry. The use of advanced synthetic techniques such as microwave-assisted synthesis or catalytic methods has significantly improved the efficiency and yield of its production. These advancements have made it more accessible for researchers working on drug development projects.

From a pharmacological perspective, N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride exhibits interesting bioactivity profiles. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for investigating novel therapeutic strategies against chronic diseases such as arthritis or neurodegenerative disorders.

Another area of interest lies in its application as an intermediate in organic synthesis. The molecule's structural complexity provides chemists with a valuable building block for constructing larger and more intricate molecules. For example, it can serve as a starting material for synthesizing peptide analogs or other bioactive compounds with improved pharmacokinetic properties.

As with any chemical compound intended for pharmaceutical use, safety and toxicity profiles are critical considerations. Initial toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully characterize its long-term effects and potential for adverse reactions.

In conclusion, N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride (CAS No. 2143896-83-5) represents a valuable addition to the arsenal of tools available to medicinal chemists. Its unique structure, versatile functional groups, and promising biological activity make it an attractive candidate for further research and development across various fields within the chemical sciences.

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